Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate
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Overview
Description
Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is a complex organic compound with a unique structure that includes an indole ring, an aminophenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate typically involves multiple steps, including the formation of the indole ring and the introduction of the aminophenyl and methyl ester groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-aminophenyl)acetate: A simpler analog with similar functional groups but lacking the indole ring.
Methyl 2-(4-aminophenyl)acetate: Another related compound with a similar structure but different substitution pattern.
Uniqueness
Methyl 2-(1-(4-aminophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is unique due to its combination of an indole ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-[1-(4-aminophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C19H22N2O3/c1-19(2)10-16-15(17(22)11-19)8-14(9-18(23)24-3)21(16)13-6-4-12(20)5-7-13/h4-8H,9-11,20H2,1-3H3 |
InChI Key |
FIKRQPDHFSCYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)N)CC(=O)OC)C(=O)C1)C |
Origin of Product |
United States |
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